molecular formula C9H7Cl2NO B3014454 2-(2,6-Dichlorophenoxy)propanenitrile CAS No. 78302-27-9

2-(2,6-Dichlorophenoxy)propanenitrile

Cat. No. B3014454
CAS RN: 78302-27-9
M. Wt: 216.06
InChI Key: IDAFCZRTKFHCGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dichlobenil can be synthesized by the reaction of 2,6-dichlorophenol with chloroacetonitrile in the presence of an acid catalyst. The resulting product can be purified by recrystallization from a suitable solvent.


Molecular Structure Analysis

The molecular formula of 2-(2,6-Dichlorophenoxy)propanenitrile is C9H7Cl2NO . Its InChI code is 1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 .


Physical And Chemical Properties Analysis

2-(2,6-Dichlorophenoxy)propanenitrile is a white crystalline powder that is practically insoluble in water but soluble in organic solvents such as acetone, ethanol, and chloroform. The molecular weight is 216.06 g/mol . The melting point of 2-(2,6-Dichlorophenoxy)propanenitrile is 132-134°C, and the boiling point is greater than 300°C.

Scientific Research Applications

1. Conglomerate Formation in Aryl Glycerol Ethers

Research on 3-(2,6-dichlorophenoxy)propane-1,2-diol, a compound related to 2-(2,6-Dichlorophenoxy)propanenitrile, has demonstrated its potential in forming conglomerates. This property was established through simple tests and a single crystal X-ray diffraction study, providing insights into its crystal packing details. The compound was successfully resolved into its (S)- and (R)-components using a preferential crystallization procedure (Bredikhina et al., 2016).

2. Environmental Degradation and Selectivity

A study on dichlorprop, a herbicide structurally similar to 2-(2,6-Dichlorophenoxy)propanenitrile, revealed enantiomeric selectivity in its degradation in soil. This finding suggests biologically mediated reactivity and emphasizes the importance of understanding enantiomeric behaviors in environmental degradation processes (Garrison et al., 1996).

3. Controlled Release from Alginate Gels

Research involving the controlled release of herbicides like dichlobenil, structurally related to 2-(2,6-Dichlorophenoxy)propanenitrile, from alginate gels highlighted the influence of drying and gellant cation choice on the release rate. This approach is crucial for developing slow-release herbicide formulations, which can be more environmentally friendly and efficient (Connick, 1982).

4. Soil Microbial Populations and Biochemical Processes

A study on the long-term application of 2,4-dichlorophenoxy acetate (2,4-D), a compound related to 2-(2,6-Dichlorophenoxy)propanenitrile, revealed that it affects soil microbial populations and biochemical processes. The research found reductions in fungal, bacterial, and actinomycete populations, along with impacts on nitrogen mineralization and potentially mineralizable nitrogen (Rai, 1992).

5. Synthesis of Heterocyclic Substances

2-Arylhydrazononitriles, chemically related to 2-(2,6-Dichlorophenoxy)propanenitrile, have been used to synthesize a variety of heterocyclic substances, displaying promising antimicrobial activities. These substances include indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives (Behbehani et al., 2011).

Mechanism of Action

Dichlobenil works by inhibiting the meristematic growth of plants and disrupting cell division, leading to apoptosis and necrosis.

Safety and Hazards

Despite its widespread use, dichlobenil can pose a risk to human health and the environment. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2,6-dichlorophenoxy)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAFCZRTKFHCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenoxy)propanenitrile

CAS RN

78302-27-9
Record name 2-(2,6-dichlorophenoxy) propionitrile
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